Product packaging for Ethyl 5-chloroquinoline-3-carboxylate(Cat. No.:CAS No. 352521-48-3)

Ethyl 5-chloroquinoline-3-carboxylate

Cat. No.: B1339026
CAS No.: 352521-48-3
M. Wt: 235.66 g/mol
InChI Key: GPGUJGOPBUCQMY-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Pharmaceutical and Agrochemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of pharmaceuticals and agrochemicals. nih.govnih.gov This structural motif is present in a wide array of natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net In medicinal chemistry, quinoline derivatives have been extensively investigated for their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents. nih.govorientjchem.org The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties to enhance efficacy and selectivity. orientjchem.orgfrontiersin.org

In the agrochemical sector, quinoline derivatives have been utilized in the development of pesticides and herbicides. The introduction of halogen atoms, such as chlorine, into the quinoline structure can significantly influence the compound's physicochemical properties, often leading to enhanced biological activity and stability. researchgate.netresearchgate.net This has made halogenated quinolines a focal point in the search for new and effective crop protection agents. researchgate.net

Overview of Research Trajectories for Halogenated Quinoline Esters

Halogenated quinoline esters, such as Ethyl 5-chloroquinoline-3-carboxylate, represent a significant area of research due to their utility as synthetic intermediates. The presence of a halogen, an ester group, and the quinoline core provides multiple reactive sites for further chemical modifications. cymitquimica.com

One major research trajectory involves the use of these compounds in the synthesis of novel bioactive molecules. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to create a diverse library of derivatives. cymitquimica.com The chlorine atom can participate in nucleophilic substitution and coupling reactions, allowing for the introduction of different functional groups. cymitquimica.com

Another significant research avenue is the exploration of the biological activities of the halogenated quinoline esters themselves. Studies have investigated their potential as antimicrobial and anti-inflammatory agents. cymitquimica.com The specific placement of the halogen and ester groups on the quinoline scaffold plays a crucial role in determining the compound's biological profile.

Furthermore, research focuses on optimizing the synthesis of these compounds. Efficient and scalable synthetic routes are continually being developed to facilitate their availability for further research and development. nuph.edu.ua This includes the exploration of various catalytic systems and reaction conditions to improve yields and reduce environmental impact. mdpi.com

Chemical Profile of this compound

PropertyValue
CAS Number 352521-48-3
Molecular Formula C12H10ClNO2
Appearance Pale yellow to off-white solid
Solubility Moderately soluble in organic solvents like ethanol (B145695) and dichloromethane; less soluble in water. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO2 B1339026 Ethyl 5-chloroquinoline-3-carboxylate CAS No. 352521-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGUJGOPBUCQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464072
Record name Ethyl 5-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352521-48-3
Record name Ethyl 5-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of Ethyl 5 Chloroquinoline 3 Carboxylate Analogs

Influence of Substituent Variations on Biological Potency

The introduction of halogen atoms, particularly chlorine, into specific positions of a biologically active molecule can significantly improve its intrinsic activity. researchgate.neteurochlor.org Halogenation can enhance lipophilicity, which may lead to better partitioning into the lipophilic domains of a cell membrane or protein target. researchgate.net It can also prevent metabolic hydroxylation at the position of substitution and increase the electrophilicity of nearby molecular regions. researchgate.net

Quinoline (B57606) Derivative ClassHalogen PositionEffect on Biological ActivityReference
Halogenated Quinolines (HQs)GeneralPotent activity against drug-resistant gram-positive bacteria (e.g., MRSE). nih.gov
Chloroquine AnalogC-3 (Iodine)Decreased antimalarial activity against P. falciparum. nih.gov
Organoruthenium 8-HydroxyquinolinesC-5 and C-7Systematic variation of halides had a minor impact on cytotoxic activity. acs.org
General Biologically Active MoleculesGeneral (Chlorine)Can substantially improve intrinsic biological activity by enhancing lipophilicity and preventing metabolic hydroxylation. researchgate.neteurochlor.org

The ester moiety at the C-3 position of the quinoline ring plays a significant role in modulating the compound's pharmacological profile. While many studies focus on the corresponding quinoline-3-carboxylic acids, the ester form serves as an important precursor and influences key physicochemical properties. nih.govresearchgate.net

Alkyl and aryl substituents on the quinoline scaffold are fundamental in tuning the pharmacological properties of its derivatives by influencing their stability, reactivity, and biological interactions. These groups can impact lipophilicity, metabolic stability, and binding affinity for the target.

In SAR studies of quinoline-3-carboxamides (B1200007) designed as ATM kinase inhibitors, the electronic nature of substituents was found to be important; electron-donating groups on an attached aryl ring were suggested to be important for cytotoxic activity. nih.gov For quinazoline-based carboxylic acid inhibitors of carbonic anhydrase, the position of substitution on an aminobenzoic acid motif significantly affected inhibitory activity, with para-substituted isomers showing the most effective inhibition of the cancer-related hCA IX isoform. nih.gov Furthermore, within that series, a 4-methyl group on the 2-phenyl moiety generally conferred greater inhibitory activity than a 4-methoxy group. nih.gov

In the context of antimalarial quinoline-4-carboxamides, replacing a lipophilic tolyl group at the C-2 position with various primary and secondary amines generally reduced lipophilicity and improved aqueous solubility and metabolic stability. acs.org This highlights that both alkyl and aryl groups can be strategically employed to optimize the drug-like properties of quinoline derivatives.

Quinoline Derivative ClassSubstituent TypePositionEffect on Pharmacological PropertiesReference
Quinoline-3-carboxamidesElectron-donating groups (on aryl moiety)-Important for cytotoxic activity against cancer cell lines. nih.gov
Quinazoline-based carboxylic acids4-methyl group (on 2-phenyl moiety)C-2Enhanced inhibitory activity against carbonic anhydrase IX. nih.gov
Quinoline-4-carboxamidesAmines (replacing aryl group)C-2Reduced lipophilicity, improved solubility and metabolic stability. acs.org
General Drug MoleculesAlkyl groupsGeneralEnhance lipophilicity, shield from enzymatic degradation, and optimize drug-target interactions.

Correlation Between Molecular Conformation and Enzyme Inhibition Profiles

For quinoline derivatives, SAR studies have demonstrated a clear correlation between molecular conformation and enzyme inhibition. In a series of novel morpholine-bearing quinoline derivatives designed as cholinesterase inhibitors, the length of the methylene (B1212753) side chain connecting the quinoline core to a morpholine (B109124) ring was critical for inhibitory potency. mdpi.com Derivatives with a two-methylene linker showed better inhibition of acetylcholinesterase (AChE) than those with three or four-methylene linkers. mdpi.com This suggests that the shorter linker provides the optimal conformation for the molecule to simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com

A different conformational mechanism is observed in quinoline-based compounds that inhibit DNA-acting enzymes like DNA methyltransferases. Certain derivatives were found to function by intercalating into the enzyme-bound DNA substrate via the minor groove. biorxiv.orgnih.gov This insertion induces a substantial conformational shift in the enzyme, moving the catalytic domain away from the DNA and thus inhibiting its function. biorxiv.orgnih.gov This mode of action is entirely dependent on the planar structure and appropriate dimensions of the quinoline analog to fit within the DNA helix. Furthermore, molecular dynamics simulations of other quinoline derivatives have shown that conformational changes induced by structural flexibility can enhance ligand-receptor interactions over time, leading to a stronger binding affinity. frontiersin.org

Ligand-Receptor Interaction Analysis from a Structural Perspective

Understanding the specific interactions between a ligand and its receptor at the atomic level is fundamental to rational drug design. Computational techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are powerful tools for analyzing these interactions. nih.govresearchgate.net

Studies on quinoline-3-carboxamides as kinase inhibitors revealed through molecular docking that the quinoline nitrogen atom is crucial for binding, as it interacts with the hinge region of the kinases, making these compounds competitive inhibitors of ATP. mdpi.com For quinoline-based inhibitors of protein kinase CK2, computational analysis indicated that hydrophobic substituents on a phenyl ring lead to increased interactions with residues such as Leu45 and form additional hydrophobic contacts with the imidazole (B134444) cycle of His115. tandfonline.com The analysis also suggested the possibility of halogen bonds forming between halogen atoms on the ligand and the oxygen atom of Asn118. tandfonline.com

In other classes of quinoline derivatives, different interactions are paramount. Docking studies of 2H-thiopyrano[2,3-b]quinolines identified key interactions with amino acid residues like ILE-8, LYS-7, VAL-14, and TRP-12 within the target protein. nih.gov For quinoline-3-carboxylic acids that act as DNA minor groove-binding agents, in-silico analysis showed that a carbonyl group at the C-2 position can act as a hydrogen bond donor/acceptor, interacting with adenine (B156593) and guanine (B1146940) base pairs, which confirms a direct drug-DNA interaction mechanism. researchgate.net

Quinoline Derivative ClassKey Structural FeatureReceptor/Target SiteObserved InteractionReference
Quinoline-3-carboxamidesQuinoline NitrogenKinase Hinge RegionActs as an ATP-competitive inhibitor. mdpi.com
3-Quinoline Carboxylic AcidsHydrophobic/Halogen SubstituentsProtein Kinase CK2Hydrophobic contacts with Leu45/His115; potential halogen bonds with Asn118. tandfonline.com
2H-Thiopyrano[2,3-b]quinolinesThiopyrano-quinoline coreCB1a ProteinInteractions with multiple residues including ILE-8, LYS-7, and TRP-12. nih.gov
2-Styryl quinoline-3-carboxylic acidsCarbonyl group at C-2DNA Minor GrooveHydrogen bond donor/acceptor with adenine and guanine bases. researchgate.net

Biological Activities and Pharmacological Investigations of Quinoline Derivatives

Antimicrobial Efficacy and Mechanistic Studies of Quinoline (B57606) Derivatives

The quinoline scaffold is a cornerstone in the development of antimicrobial agents. nih.gov These compounds have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Spectrum and Inhibition Mechanisms

Quinolone antibiotics, a major class of synthetic antibacterial agents, function by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. nih.govyoutube.comoup.com By inhibiting these enzymes, quinolones disrupt DNA replication, leading to bacterial cell death. youtube.comyoutube.com This mechanism of action is effective against a wide range of Gram-positive and Gram-negative bacteria. digitellinc.com

For instance, a study on novel chloroquinoline analogs demonstrated activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. semanticscholar.orgresearchgate.net Another investigation into a Co(II) complex of a 5,7-dichloro-2-methyl-8-hydroxyquinoline derivative reported broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 2 µM against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant P. aeruginosa. digitellinc.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound/Derivative Bacterial Strain Activity/Measurement Reference
Chloroquinoline Analogs E. coli Good activity (11.00-12.00 mm inhibition zone) semanticscholar.orgresearchgate.net
Chloroquinoline Analogs S. aureus & P. aeruginosa Good activity (11.00 mm inhibition zone) semanticscholar.orgresearchgate.net
Chloroquinoline Analogs S. pyogenes Good activity (11.00 mm inhibition zone) semanticscholar.orgresearchgate.net
Bis(5,7-dichloro-2-methyl-8-hydroxyquinoline) Co(II) MRSA, SA, DRPA MIC of 2 µM digitellinc.com
Bis(5,7-dichloro-2-methyl-8-hydroxyquinoline) Co(II) P. aeruginosa MIC of 30 µM digitellinc.com

Note: This table presents data for various quinoline derivatives to illustrate the general antibacterial potential of the chemical class.

Antifungal Potential of Quinoline Compounds

Certain quinoline derivatives have also been recognized for their antifungal properties. nih.gov For example, 8-hydroxyquinoline (B1678124) derivatives are known for their antimicrobial and antifungal activities. mdpi.com The antifungal mechanism of some derivatives, such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), is suggested to involve damage to the fungal cell wall. mdpi.com Studies on s-triazine derivatives incorporating a quinoline moiety have also shown antifungal activity.

Antimalarial Research and Development of Quinoline-Based Agents

Quinoline-based compounds have historically been pivotal in the fight against malaria. nih.govglobalresearchonline.net Chloroquine, a well-known 4-aminoquinoline, has been a frontline antimalarial drug for decades. globalresearchonline.net The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite. This interference with the parasite's detoxification pathway for heme leads to a buildup of toxic heme, ultimately killing the parasite. nih.gov

Research continues to explore novel quinoline derivatives to combat the growing issue of drug-resistant malaria. mdpi.commdpi.com Hybrid compounds combining the quinoline scaffold with other pharmacophores have shown promise. For instance, 4-aminoquinoline-pyrimidine hybrids have demonstrated potent in vitro antiplasmodial activities against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. mdpi.com

Table 2: In Vitro Antimalarial Activity of a Quinoline Derivative

Compound P. falciparum Strain IC50 (µg/mL) Classification Reference

Note: This table provides an example of the antimalarial potency observed in a specific quinoline derivative.

Anticancer Research and Elucidation of Action Mechanisms

The quinoline core is also a feature in many compounds investigated for their anticancer activity. researchgate.netnih.gov These derivatives employ various mechanisms to inhibit cancer cell growth, including the inhibition of topoisomerase enzymes and the induction of apoptosis. researchgate.net

Topoisomerase Inhibition by Quinoline Derivatives

DNA topoisomerases are crucial enzymes for managing DNA topology during cell replication and are validated targets for cancer therapy. nih.govcore.ac.uk Several quinoline derivatives have been identified as potent inhibitors of topoisomerase I (Top1) and topoisomerase II. acs.orgnih.govmdpi.com By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately cell death. acs.orgmdpi.com For example, a novel series of pyrazolo[4,3-f]quinolines was synthesized and shown to have potential anticancer activity through topoisomerase inhibition. mdpi.com

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a key strategy in cancer treatment. waocp.org Various quinoline derivatives have been shown to trigger apoptosis in cancer cells. nih.govtandfonline.comnih.govbenthamdirect.com For example, a series of quinoline-based thiazolidinone derivatives were found to exhibit cytotoxic activity against HCT-116 colon cancer cells by stimulating apoptotic cell death. nih.gov Another study on novel quinoline derivatives of combretastatin (B1194345) A-4 demonstrated their ability to induce apoptosis through a mitochondrial-dependent pathway in MCF-7 breast cancer cells. tandfonline.com

Table 3: Anticancer Activity of a Quinoline Derivative

Compound Cancer Cell Line IC50 (µM) Reference

Note: This table highlights the potent in vitro anticancer activity of a specific quinoline derivative.

Enzyme Inhibition Studies with Quinoline Scaffolds

The quinoline core is a foundational structure for designing various enzyme inhibitors. Research has explored its potential against several enzymatic targets, although studies specifically detailing the activity of Ethyl 5-chloroquinoline-3-carboxylate are limited.

Carbonic Anhydrase (CA) Inhibition by Quinoline-Sulfonamide Conjugates

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for processes like pH regulation and CO2 homeostasis. nih.gov Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer. nih.gov The primary class of CA inhibitors consists of sulfonamides and their isosteres, which bind to the zinc ion in the enzyme's active site. nih.gov

Research into quinoline-based CA inhibitors has primarily focused on derivatives that incorporate a sulfonamide group, leveraging the quinoline moiety as a scaffold to interact with regions of the active site beyond the catalytic zinc ion. researchgate.net Studies have reported the synthesis of novel series of benzenesulfonamides that include quinoline moieties. For instance, certain 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been shown to inhibit human (h) CA isoforms hCA I, II, and IV in the nanomolar range. researchgate.net Similarly, quinazoline-linked benzenesulfonamides have demonstrated potent inhibition against hCA II and hCA XII. mdpi.com However, specific investigations into the direct carbonic anhydrase inhibitory activity of this compound itself are not extensively documented in the current scientific literature. The focus remains on quinoline derivatives functionalized with a zinc-binding group like sulfonamide.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential type-II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial agents. nih.gov The quinolone and fluoroquinolone classes of antibiotics function by inhibiting these enzymes, trapping them in a complex with DNA and leading to double-strand DNA breaks and cell death. nih.gov

The quinoline core is the foundational structure of these antibacterial agents. Research has explored a wide array of derivatives to overcome growing bacterial resistance. While the broader class of quinolones is well-established as DNA gyrase and topoisomerase IV inhibitors, specific studies detailing the inhibitory potency of this compound against these enzymes are not prominent. Research has identified other related heterocyclic systems, such as certain ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivatives, as catalytic inhibitors of DNA gyrase, representing novel structural types for gyrase inhibition. nih.gov These studies highlight the ongoing search for new scaffolds that can inhibit bacterial topoisomerases through different mechanisms or binding modes to combat resistance. nih.gov

Reverse Transcriptase Inhibition for Antiviral Applications

Reverse transcriptase (RT) is a critical enzyme for the replication of retroviruses like the human immunodeficiency virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of anti-HIV therapy, binding to an allosteric site on the enzyme and disrupting its catalytic activity. nih.gov

The quinoline scaffold has been utilized in the design of novel NNRTIs. Docking and molecular dynamics simulations have suggested that certain quinoline derivatives can effectively bind to the allosteric pocket of HIV-RT, forming hydrogen bonds and π-interactions with key amino acid residues like Lys101, Tyr188, and Pro225. nih.gov For example, a study on 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide (B153586) identified it as a potential inhibitor against HIV-RT. nih.gov While these findings underscore the potential of the quinoline framework for developing anti-HIV agents, direct experimental evaluation of this compound as a reverse transcriptase inhibitor has not been a primary focus in the published research.

Other Pharmacological Applications of Quinoline Compounds

Beyond enzyme inhibition, the quinoline scaffold has been investigated for a range of other therapeutic properties.

Anti-inflammatory and Analgesic Activities

Quinoline and its derivatives have been explored for their potential to manage inflammation and pain. nih.gov The mechanisms underlying these effects can be diverse, often involving the inhibition of inflammatory mediators or enzymes like cyclooxygenases (COX). Studies on various substituted quinoline compounds have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. nih.govchalcogen.ro However, specific research dedicated to quantifying the anti-inflammatory or analgesic efficacy of this compound is not widely available in the literature.

Antiviral and Anti-HIV Potency Investigations

The structural versatility of the quinoline ring has made it an attractive scaffold for the development of antiviral agents targeting various viruses, including HIV. nih.govmdpi.com Besides reverse transcriptase inhibition, quinoline derivatives have been designed to target other viral proteins. For instance, styrylquinoline derivatives have been identified as potential inhibitors of HIV-1 integrase. researchgate.net The broad antiviral potential of this chemical class continues to drive research into new derivatives. Nevertheless, specific investigations into the antiviral or anti-HIV potency of this compound remain limited in published studies, with research tending to focus on more complex or functionalized quinoline structures.

Antioxidant Effects and Mechanisms

The antioxidant potential of quinoline derivatives is a field of active investigation, with various studies exploring their capacity to scavenge free radicals. While direct experimental data on the antioxidant activity of this compound is limited, research on structurally related compounds provides valuable insights. The antioxidant properties of organic compounds are often attributed to their reductive capacity and chemical structure, which enable them to neutralize the harmful effects of free radicals. iau.ir

Studies on different series of chloroquinoline derivatives have demonstrated significant free radical scavenging activity. For example, a series of 2-chloroquinoline-3-carbaldehydes were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for assessing antioxidant capacity. researchgate.netmdpi.com In this study, some derivatives exhibited radical scavenging activity as high as 92.96%. researchgate.net Another investigation into novel 7-chloroquinoline (B30040) derivatives also reported strong antioxidant activity for some of the synthesized compounds in the DPPH assay, with IC50 values indicating potent radical scavenging capabilities. researchgate.netsemanticscholar.org

The mechanism of antioxidant action for quinoline derivatives is often linked to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The presence and position of substituents on the quinoline ring, such as chloro and carboxylate groups, can significantly influence this activity. For instance, the presence of an NH group in the structure of certain furo[2,3-f]quinoline derivatives was correlated with good antioxidant activity. iau.ir The following table summarizes the antioxidant activity of some relevant chloroquinoline derivatives.

Compound SeriesAssayNotable Activity
2-chloroquinoline-3-carbaldehydesDPPHUp to 92.96% radical scavenging activity for some derivatives. researchgate.net
7-chloroquinoline derivativesDPPHSome compounds showed stronger antioxidant activity than the standard, ascorbic acid. researchgate.netsemanticscholar.org
Furo[2,3-f]quinoline derivativesNot SpecifiedGood antioxidant activity attributed to the presence of an NH group. iau.ir

Central Nervous System Activity, including Benzodiazepine (B76468) Receptor Modulation

The broader family of quinoline derivatives has been explored for various CNS effects. For instance, certain 8-substituted quinolines have been shown to possess anticonvulsant properties. jst.go.jp The mechanism for such activity in some cases is thought to be related to beta-blocking properties, which can influence neuronal excitability. jst.go.jp

The interaction of various heterocyclic compounds with the benzodiazepine binding site on the GABA-A receptor is a subject of extensive research. dntb.gov.uamdpi.comresearchgate.net Flavonoids, for example, are a class of natural compounds that have been identified as ligands for the benzodiazepine receptor. researchgate.net The structural characteristics of a molecule, including its heterocyclic core and substituent groups, determine its affinity and efficacy at this receptor site. While there is no direct evidence to suggest that this compound acts as a benzodiazepine receptor modulator, the general ability of diverse heterocyclic structures to interact with this site warrants further investigation into the neuropharmacological profile of this specific compound.

Anti-Tuberculosis Activity of Quinoline Derivatives

The quinoline scaffold is a well-established pharmacophore in the development of anti-tuberculosis agents. austinpublishinggroup.com A number of quinoline derivatives have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains. austinpublishinggroup.com The presence of a chlorine atom on the quinoline ring, as in this compound, is a feature found in several compounds with notable antimycobacterial effects.

One of the most well-known examples of a chloroquinoline with anti-tuberculosis activity is Cloxyquin (5-chloroquinolin-8-ol). nih.govresearchgate.net In vitro studies of Cloxyquin against numerous clinical isolates of M. tuberculosis demonstrated potent activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml. nih.govresearchgate.net The MIC50 and MIC90 were reported to be 0.125 and 0.25 μg/ml, respectively, indicating significant efficacy even against multidrug-resistant strains. nih.govresearchgate.net

The position of the chloro substituent and other functional groups on the quinoline ring plays a crucial role in determining the anti-tuberculosis potency. For instance, the antimalarial drug Chloroquine, a 7-chloroquinoline, has also been investigated for its antimycobacterial properties. austinpublishinggroup.com Furthermore, research into ring-substituted quinolinecarboxylic acids and their esters has identified compounds with excellent MIC values against M. tuberculosis H37Rv. nih.gov This suggests that the carboxylate moiety, such as the ethyl carboxylate in the subject compound, can be a favorable feature for antimycobacterial activity.

The following table summarizes the in vitro anti-tuberculosis activity of Cloxyquin, a structurally related 5-chloroquinoline (B16772) derivative.

CompoundOrganismMIC Range (μg/ml)MIC50 (μg/ml)MIC90 (μg/ml)
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis (150 clinical isolates)0.062 - 0.25 nih.govresearchgate.net0.125 nih.govresearchgate.net0.25 nih.govresearchgate.net

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Receptor Binding and Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as Ethyl 5-chloroquinoline-3-carboxylate, to the active site of a target protein.

Research on analogous chloroquinoline structures has demonstrated their potential as inhibitors for various biological targets. For instance, derivatives of 2-chloroquinoline (B121035) have been evaluated in silico against Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), an essential enzyme for the malaria parasite's metabolism. nih.gov Docking simulations for a compound like this compound would involve preparing the 3D structure of the ligand and the target receptor. The simulation then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity.

Key interactions typically observed in such simulations include hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, the quinoline (B57606) nitrogen and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors, while the aromatic quinoline core can engage in pi-pi stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in a receptor's active site. The chlorine atom at the 5-position can also form halogen bonds or participate in hydrophobic interactions, influencing the binding specificity and affinity.

An example of docking simulation results for a hypothetical interaction between this compound and a protein active site is presented below.

Interaction TypePotential Interacting ResidueLigand Atom/Group Involved
Hydrogen BondSerineCarbonyl Oxygen
Hydrogen BondLysineQuinoline Nitrogen
HydrophobicLeucine, ValineChloroquinoline Ring
π-π StackingPhenylalanineQuinoline Ring System

This table is illustrative and specific interactions depend on the target protein's active site architecture.

These predictive studies are invaluable for screening large libraries of compounds and prioritizing candidates for synthesis and in vitro testing, thereby accelerating the drug discovery process. nih.gov

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its molecular geometry, electronic properties, and chemical reactivity. nih.gov

DFT studies on similar molecules, such as ethyl 2,4-dichloroquinoline-3-carboxylate, have been performed to obtain optimized molecular geometries, harmonic vibrational frequencies, and NMR chemical shifts. researchgate.net Such analyses begin with the optimization of the molecule's ground-state geometry. From this optimized structure, various electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the quinoline nitrogen and the carbonyl oxygen, while positive potential might be found near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, further explaining the molecule's stability. nih.gov

DFT Calculated PropertySignificance for this compound
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO GapRelates to chemical stability and reactivity
MEP AnalysisIdentifies sites for electrophilic and nucleophilic attack
NBO ChargesQuantifies charge distribution on individual atoms

These properties provide a theoretical foundation for understanding the molecule's behavior in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of chemical structure) with an observed biological response.

To develop a QSAR model for a series of quinoline derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is required. Various molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Physicochemical: LogP (lipophilicity), polarizability, dipole moment.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that best predicts the activity based on the most relevant descriptors. bg.ac.rs For instance, a hypothetical QSAR equation might look like:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)

Where c0, c1, c2, and c3 are regression coefficients. Such a model, once validated, can be used to predict the biological activity of new, unsynthesized quinoline derivatives. This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, optimizing lead compounds in a cost-effective and time-efficient manner. jocpr.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations of Quinoline Compounds

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the ethyl carboxylate group at the 3-position. The orientation of this group relative to the quinoline ring can significantly impact its ability to bind to a biological target.

Studies on structurally related compounds like ethyl 4-chloro-7-iodoquinoline-3-carboxylate have utilized quantum chemical calculations to identify stable conformers. researchgate.net The key dihedral angles determining the conformation are those around the C3-C(carbonyl) and O-C(ethyl) bonds. The ester group can adopt different orientations, such as being syn or anti (cis or trans) with respect to the quinoline ring. Computational methods can calculate the relative energies of these different conformers, identifying the most stable, low-energy states. researchgate.net

Conformer AttributeDescriptionImpact on Properties
Dihedral Angle (C2-C3-C=O)Rotation around the bond connecting the ester to the ringAffects the overall shape and steric profile
Dihedral Angle (C3-C-O-C)Rotation of the ethyl groupInfluences solubility and crystal packing
Relative EnergyEnergy difference compared to the most stable conformerDetermines the population of each conformer at equilibrium

Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of this compound over time, often in a simulated biological environment (e.g., in water or a lipid bilayer). MD simulations provide insights into how the molecule's conformation changes, its flexibility, and its interactions with solvent molecules or a receptor, offering a more realistic picture of its behavior than static models.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of Ethyl 5-chloroquinoline-3-carboxylate, offering precise information about the proton and carbon framework of the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, each set of chemically non-equivalent protons generates a distinct signal. For this compound, the spectrum is expected to show characteristic signals for both the aromatic quinoline (B57606) ring and the ethyl ester group. The aromatic region would display signals corresponding to the five protons on the quinoline core. The protons at position 2 and 4, being adjacent to the nitrogen atom and the ester group, are expected to appear most downfield as singlets or narrow doublets. The protons on the chloro-substituted benzene (B151609) ring (H-6, H-7, H-8) would present as a complex pattern of doublets and triplets, with their specific chemical shifts and coupling constants confirming the 5-chloro substitution pattern. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Twelve distinct signals are expected for this compound. The carbonyl carbon of the ester group typically appears significantly downfield (~165 ppm). The nine carbons of the quinoline ring resonate in the aromatic region (~120-150 ppm), with their exact shifts influenced by the chlorine substituent and the nitrogen atom. The methylene and methyl carbons of the ethyl group appear upfield, providing clear evidence for the ester functionality. Techniques like the Attached Proton Test (APT) can further distinguish between carbons with odd (CH, CH₃) and even (C, CH₂) numbers of attached protons. tecmag.com

Predicted ¹H and ¹³C NMR Data for this compound
Atom TypePredicted Chemical Shift (δ, ppm)
Ester -CH₂-~4.4 (quartet)
Ester -CH₃~1.4 (triplet)
Aromatic C-H (Quinoline)~7.6 - 9.2
Ester C=O~165
Aromatic C (Quinoline)~120 - 150
Ester -CH₂-~62
Ester -CH₃~14

Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. libretexts.org For this compound (C₁₂H₁₀ClNO₂), the molecular weight is 235.67 g/mol .

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at m/z 235. A crucial diagnostic feature would be the presence of an isotopic peak at m/z 237 (M+2) with an intensity approximately one-third of the M⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Soft ionization techniques like Electrospray Ionization (ESI-MS) are used to generate the protonated molecule [M+H]⁺ at m/z 236, often with minimal fragmentation. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, serving as an excellent tool for identifying the compound in a mixture and confirming its purity. nih.gov

Common fragmentation pathways observed in the mass spectrum would likely include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to yield a fragment at m/z 190, or the loss of the entire ethyl carboxylate radical.

Predicted Mass Spectrometry Data for this compound
m/zAssignment
237[M+2]⁺ Isotope Peak (³⁷Cl)
235[M]⁺ Molecular Ion (³⁵Cl)
190[M - OCH₂CH₃]⁺
162[M - COOEt]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent peak would be the strong C=O stretching vibration of the α,β-unsaturated ester group, typically found in the 1710-1730 cm⁻¹ region. libretexts.org The aromatic nature of the quinoline ring would be confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. The sp³ C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. Other significant bands include the C-O stretches of the ester group between 1100-1300 cm⁻¹ and the C-Cl stretching vibration, which is expected in the fingerprint region, typically around 700-800 cm⁻¹. wikipedia.org

Predicted Infrared (IR) Absorption Bands for this compound
Frequency (cm⁻¹)Vibrational Mode
~3050-3100Aromatic C-H Stretch
~2900-2980Aliphatic C-H Stretch
~1710-1730Ester C=O Stretch (strong)
~1500-1600Aromatic C=C Stretch
~1100-1300Ester C-O Stretch
~700-800C-Cl Stretch

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no publicly available crystal structure for this compound has been identified in the searched literature, this technique would provide invaluable data if suitable single crystals were obtained.

A crystallographic analysis would confirm the planarity of the quinoline ring system and provide exact bond lengths and angles for the entire molecule. researchgate.netresearchgate.net It would also reveal the conformation of the ethyl ester substituent relative to the plane of the quinoline ring. Furthermore, this technique elucidates the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking between the aromatic quinoline rings of adjacent molecules, which can influence the physical properties of the solid. nih.gov

Chromatographic Techniques (e.g., Column Chromatography, TLC) for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for assessing its purity. beilstein-journals.org

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and to determine the optimal solvent system for purification. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a solvent chamber containing a mixture of eluents, often a combination of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The separation of components on the plate allows for the identification of the product and any remaining starting materials or byproducts.

Column Chromatography is the standard method for purifying the compound on a preparative scale. orgsyn.orgatlantis-press.com Based on the solvent system identified by TLC, the crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. The chosen eluent is then passed through the column, separating the components based on their differential adsorption to the silica gel. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound, which are then combined and concentrated to yield the purified product.

Applications Beyond Traditional Medicinal Chemistry

Agrochemistry: Development of Pesticides and Herbicides from Quinoline (B57606) Scaffolds

The search for new, effective, and environmentally safer agricultural chemicals is a continuous effort, and heterocyclic compounds play a crucial role in this discovery process. acs.orgscinito.ai The quinoline scaffold, a key component of many biologically active molecules, has emerged as a significant structure in the development of modern pesticides and herbicides. acs.orgnih.govnih.gov Quinoline derivatives have demonstrated a wide spectrum of agricultural biological activities, including insecticidal, fungicidal, and herbicidal properties. nih.govresearchgate.net

The versatility of the quinoline ring allows for synthetic modifications that can tune its biological activity. researchgate.net This has led to the development of commercial agrochemicals. For instance, quinolinic acid, which can be produced through the oxidation of quinoline, is a precursor to an herbicide sold under the brand name "Assert". wikipedia.org Furthermore, agricultural fungicides like Oxolinic acid and Tebufloquin, as well as the insecticide Flometoquin, incorporate the quinoline structure. researchgate.net The effectiveness of these compounds stems from the quinoline core's ability to interact with specific biological targets in pests and weeds. nih.gov

Research into compounds like Ethyl 5-chloroquinoline-3-carboxylate is part of a broader strategy to discover novel agrochemicals. chemimpex.comchemimpex.com The presence of a chlorine atom and a carboxylate ester group on the quinoline ring of this specific molecule offers potential sites for interaction with biological targets or for further chemical modification to optimize activity and selectivity. The exploration of quinoline derivatives in agrochemistry aims to develop next-generation crop protection agents that can help increase crop yields and resilience. nih.gov

Table 1: Examples of Commercially Relevant Quinoline-Based Agrochemicals
Compound NameTypeKey Structural FeaturePrimary Application
Assert (Imazaquin)HerbicideQuinoline precursor (Quinolinic acid)Weed control in various crops. researchgate.net
Oxolinic acidFungicideQuinolone structureControl of fungal diseases in agriculture. researchgate.net
TebufloquinFungicideQuinolone structureAgricultural fungicide. researchgate.net
FlometoquinInsecticidePhenoxy-quinoline structureControl of thrips species. researchgate.net
Quizalofop-ethylHerbicideQuinoxaline (related heterocyclic) structureControl of grassy weeds in broadleaf crops. peptechbio.com

Material Science: Exploration for Novel Materials, Polymers, and Coatings

The unique photophysical and electronic properties of aromatic heterocyclic systems have made them attractive building blocks for new materials. Quinoline and its derivatives are being investigated for their potential in material science, including applications in polymers, coatings, and electronic devices. The rigid, planar structure and the presence of a nitrogen atom give the quinoline ring system distinct electronic characteristics that can be harnessed for these purposes.

The exploration of quinoline derivatives extends to their use as components in coordination polymers. polimi.it These are materials where metal ions are linked by organic ligands to form extended networks. The specific geometry and electronic nature of the quinoline ligand can influence the structure and properties of the resulting polymer, with potential applications in areas like catalysis or gas storage. polimi.it For example, studies on isoquinoline-5-carboxylate, a structural isomer of a derivative of the title compound, have shown its ability to form two-dimensional coordination polymers with copper(II) ions. polimi.it

Furthermore, some commercial suppliers list this compound as an intermediate for Organic Light-Emitting Diodes (OLEDs), suggesting its potential role in the synthesis of materials for electronic displays and lighting. amadischem.com The development of novel quinoline-based compounds is also relevant for creating specialized coatings, where the quinoline moiety could impart properties such as corrosion inhibition. wikipedia.orgmdpi.com

Biochemical Research: Utility in Studying Biochemical Pathways and Mechanisms

Beyond their direct application as therapeutic or agricultural agents, quinoline derivatives serve as valuable tools for biochemical research. Their ability to interact with a wide range of biological targets, including enzymes and receptors, makes them useful as molecular probes to study complex biological processes. ontosight.ai

A significant application of these compounds is in the study of enzyme inhibition. By designing quinoline derivatives that specifically inhibit a particular enzyme, researchers can investigate the role of that enzyme in a biochemical pathway. This can provide insights into disease mechanisms and help identify new targets for drug discovery. For instance, certain quinoline derivatives have been synthesized and evaluated as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme of interest in cancer research. nih.govmdpi.com Other research has explored different derivatives as inhibitors of biotin (B1667282) carboxylase, a key enzyme in fatty acid synthesis, highlighting a potential mechanism for antibacterial action. nih.govsemanticscholar.org

The structural scaffold of this compound, with its defined substitution pattern, makes it a candidate for development into a specific enzyme inhibitor or a probe for biological assays. The ester and chloro-substituents can be modified to fine-tune binding affinity and selectivity for a target protein. These research tools are essential for dissecting the intricate molecular mechanisms that govern cellular function in both healthy and diseased states.

Future Perspectives and Research Directions for Ethyl 5 Chloroquinoline 3 Carboxylate and Analogs

Design and Synthesis of Novel Quinoline (B57606) Analogs for Enhanced Bioactivity and Selectivity

The future design of analogs derived from the ethyl 5-chloroquinoline-3-carboxylate scaffold will focus on strategic structural modifications to optimize interactions with biological targets, thereby enhancing bioactivity and selectivity. Key approaches will include molecular hybridization, structure-activity relationship (SAR) studies, and bioisosteric replacement.

Molecular Hybridization: This strategy involves combining the quinoline core with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. researchgate.netucm.es For instance, linking the quinoline moiety to fragments known for anticancer, antimalarial, or antimicrobial properties can yield novel compounds with improved therapeutic profiles. ucm.esijprajournal.com The ester group at the 3-position and the chloro group at the 5-position of the parent molecule are ideal handles for introducing such diversity.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the quinoline ring affect biological activity is crucial. nih.gov SAR studies have shown that substituents at various positions can dramatically influence potency and selectivity. nih.govresearchgate.net For example, modifications at the 3-position of the quinoline ring have been identified as critical for antagonist potency against the α2C-adrenoceptor. nih.govnih.gov Similarly, introducing bulky groups at position 7 has been shown to enhance antiproliferative activity. researchgate.net Future research will involve synthesizing libraries of analogs with systematic variations around the this compound core to build comprehensive SAR models for various therapeutic targets.

Bioisosteric Replacement: This approach involves substituting specific atoms or functional groups with others that have similar physical or chemical properties to enhance the molecule's biological activity, selectivity, or pharmacokinetic properties. mdpi.comfrontiersin.org For example, the ester group in this compound could be replaced with other bioisosteres like amides, oxadiazoles, or tetrazoles to modulate binding interactions and improve metabolic stability. frontiersin.orgacs.org This can lead to compounds with improved potency and reduced off-target effects. nih.gov

Table 1: Strategies for Designing Novel Quinoline Analogs

Strategy Description Example Application Potential Outcome
Molecular Hybridization Combining the quinoline scaffold with other bioactive moieties. researchgate.netucm.es Linking with a chalcone (B49325) fragment for anticancer activity. ucm.es Synergistic effects, multi-target drugs, overcoming resistance. benthamdirect.com
SAR Studies Systematically modifying substituents to determine their effect on activity. nih.gov Varying alkylamino side chains at position-4 for antiproliferative action. researchgate.net Enhanced potency, improved selectivity, identification of key structural features. nih.gov
Bioisosteric Replacement Replacing functional groups with others having similar properties. mdpi.com Substituting a labile benzanilide (B160483) core with a more stable N-biphenyl moiety. acs.org Improved metabolic stability, enhanced bioavailability, increased potency. frontiersin.orgnih.gov

Exploration of New Therapeutic Targets for Quinoline-Based Compounds

While quinolines are well-established as antimalarial agents, their therapeutic potential extends far beyond this indication. researchgate.netnih.gov Future research will increasingly focus on exploring novel molecular targets for compounds derived from this compound, particularly in oncology and neurodegenerative diseases.

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. mdpi.commdpi.com The quinoline scaffold has proven to be a highly effective framework for designing potent kinase inhibitors. mdpi.com Numerous FDA-approved quinoline-based drugs, such as Lapatinib and Cabozantinib, target key kinases like EGFR, HER-2, and VEGFR. frontiersin.orgnih.gov Future efforts will involve screening libraries of this compound analogs against a broad panel of kinases to identify novel inhibitors for various cancers. acs.orgmdpi.com The goal is to develop compounds with high selectivity for specific kinases to minimize off-target effects and toxicity. nih.gov

Neurodegenerative Diseases: There is growing interest in the potential of quinoline derivatives for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netnih.gov The mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or the chelation of metal ions that contribute to oxidative stress. nih.govnih.gov Analogs of this compound can be designed to cross the blood-brain barrier and interact with these neurological targets. nih.gov For instance, 8-hydroxyquinoline (B1678124) derivatives have shown promise in binding to amyloid-beta (Aβ) and tau protein aggregates, which are pathological hallmarks of Alzheimer's disease. ijcrt.org

Antimalarial and Antimicrobial Targets: The traditional role of quinolines in combating malaria continues to evolve. The primary mechanism involves interfering with hemoglobin digestion in the parasite's food vacuole, leading to the buildup of toxic heme. researchgate.netnih.govnih.gov Research is ongoing to understand and overcome resistance mechanisms, potentially by designing hybrid molecules or compounds that act on alternative parasitic targets. researchgate.net Beyond malaria, quinoline derivatives exhibit broad-spectrum antimicrobial and antifungal activities, presenting opportunities to develop new treatments for infectious diseases. researchgate.net

Table 2: Emerging Therapeutic Targets for Quinoline-Based Compounds

Target Class Specific Examples Therapeutic Area Mechanism of Action
Protein Kinases EGFR, HER-2, VEGFR, c-MET, Pim-1 acs.orgbenthamdirect.comnih.gov Oncology Inhibition of aberrant cell signaling pathways driving tumor growth. mdpi.com
Neurological Enzymes Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) nih.govnih.gov Neurodegenerative Diseases Modulation of neurotransmitter levels, reduction of oxidative stress. researchgate.net
Parasitic Processes Hemozoin formation, P-glycoprotein homologues researchgate.netnih.govnih.gov Malaria Interference with heme detoxification and parasite metabolism. nih.gov
Microbial Enzymes DNA Gyrase, Topoisomerase mdpi.com Infectious Diseases Inhibition of bacterial DNA replication and other essential processes.

Development of Advanced Catalytic Systems for Efficient Quinoline Synthesis

The efficient and sustainable synthesis of quinoline derivatives is paramount for drug discovery and development. Future research will focus on advanced catalytic systems that offer higher yields, greater selectivity, and more environmentally friendly processes compared to traditional methods.

Green Chemistry and Nanocatalysis: There is a strong push towards "green" synthetic methodologies that minimize waste and energy consumption. researchgate.netmdpi.com This includes the use of greener solvents like water and ethanol (B145695), and energy-efficient techniques such as microwave-assisted synthesis. researchgate.netrepcomseet.org Nanocatalysts, including those based on iron, copper, zinc, and cobalt nanoparticles, are gaining prominence. nih.govmdpi.comnih.gov These catalysts offer high surface area-to-volume ratios, leading to enhanced reactivity and the ability to be recovered and reused multiple times, which aligns with the principles of sustainable chemistry. mdpi.comnih.gov

Transition Metal-Catalyzed C-H Activation: Direct C-H activation is a powerful strategy for the regioselective functionalization of the quinoline core, offering a more atom- and step-economical approach than traditional methods. researchgate.netucm.es Catalysts based on transition metals like rhodium, palladium, and cobalt can selectively activate specific C-H bonds on the quinoline ring, allowing for the direct introduction of various functional groups. ucm.esnih.govijcrt.org This enables the rapid synthesis of diverse libraries of quinoline analogs for biological screening.

Flow Chemistry: Continuous flow synthesis is emerging as a valuable technology for the production of quinolines. ijprajournal.comnih.gov Performing reactions in continuous flow reactors offers several advantages, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. ijprajournal.comnih.govnih.gov Flow chemistry can be combined with other advanced techniques, such as photochemistry, to enable novel reaction pathways for accessing complex quinoline structures. nih.govnih.gov

Table 3: Advanced Catalytic Systems for Quinoline Synthesis

Catalytic System Description Advantages
Nanocatalysts Use of nanoparticles (e.g., Fe3O4, Co, ZnO) as catalysts. nih.govmdpi.comnih.gov High efficiency, reusability, mild reaction conditions, environmentally friendly. mdpi.com
Transition Metals Catalysts based on Pd, Cu, Rh, Co for C-H activation and cross-coupling. ucm.esijprajournal.comnih.gov High regioselectivity, broad substrate scope, atom economy. researchgate.netucm.es
Continuous Flow Reactions performed in a continuously flowing stream in a reactor. ijprajournal.comnih.gov Scalability, improved safety, high efficiency, reproducibility. nih.govnih.gov
Green Catalysts Use of environmentally benign catalysts like p-TSA, ionic liquids, or biocatalysts. researchgate.netmdpi.comchemrxiv.org Reduced waste, milder conditions, sustainability. researchgate.netrepcomseet.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinoline Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new therapeutic agents. nih.govnih.gov These computational tools will be increasingly applied to the discovery of novel drugs based on the this compound scaffold.

In Silico Screening and Bioactivity Prediction: Machine learning models can be trained on large datasets of known compounds to predict the biological activity of new molecules. ijcrt.orgrepcomseet.org Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the structural features of quinoline derivatives with their observed biological activities to create predictive models. researchgate.netnih.govmdpi.com These models can be used for virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing, saving significant time and resources. nih.govbenthamdirect.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction allows for the early identification of compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules from scratch. acs.orgnih.govresearchgate.net By learning the underlying patterns in the chemical space of known active molecules, these models can generate novel quinoline-based structures that are optimized for specific properties, such as high binding affinity to a target and good drug-likeness. acs.orgchemrxiv.org This approach can explore vast regions of chemical space to identify innovative scaffolds that might be missed by traditional methods. frontiersin.org

Table 4: Applications of AI and Machine Learning in Quinoline Drug Discovery

AI/ML Application Description Impact on Drug Discovery
QSAR Modeling Developing mathematical models to predict bioactivity based on molecular structure. nih.govnih.govmdpi.com Prioritization of compounds for synthesis, guiding lead optimization. researchgate.net
Virtual Screening Computationally screening large libraries of virtual compounds against a biological target. nih.gov Rapid identification of potential hit compounds from vast chemical spaces.
***De Novo* Design** Using generative models to create novel molecular structures with desired properties. nih.govresearchgate.net Discovery of innovative scaffolds with enhanced potency and novelty. frontiersin.orgacs.org
ADMET Prediction Predicting pharmacokinetic and toxicity properties of molecules in silico. nih.govnih.gov Early-stage filtering of candidates with poor drug-like properties.
Synthesis Planning Predicting retrosynthetic pathways and optimizing reaction conditions. researchgate.netcas.orgnih.gov Acceleration of chemical synthesis and process development. acs.orgpreprints.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-chloroquinoline-3-carboxylate, and what reaction parameters critically influence yield and purity?

  • Methodology : Synthesis typically involves cyclization of substituted precursors (e.g., 5-chloro-3-carboxyquinoline derivatives) with ethylating agents under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
  • Analytical Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For example, the ethyl ester group typically appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm) in ¹H NMR .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodology : Combine chromatographic (HPLC/GC) and spectroscopic techniques. Thin-layer chromatography (TLC) with UV detection provides rapid purity assessment. Quantitative analysis via HPLC using a C18 column and acetonitrile/water mobile phase (70:30 v/v) is recommended. Cross-validate with FT-IR to confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology : Use nitrile gloves, lab coats, and chemical fume hoods to avoid dermal/ocular exposure. Store in airtight containers away from light. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations. Emergency eye washes and safety showers must be accessible .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodology : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane mixture). Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å) and refine structures with SHELXL . Anisotropic refinement of non-hydrogen atoms and riding models for hydrogens improve accuracy. Discrepancies in bond angles/planarity (e.g., quinoline ring distortion) can indicate synthetic impurities or polymorphic forms .

Q. What strategies optimize the regioselective introduction of substituents on the quinoline core during synthesis?

  • Methodology : Use directing groups (e.g., nitro or amino) to control electrophilic substitution. For 5-chloro derivatives, Friedel-Crafts acylation or Ullmann coupling under palladium catalysis enhances regioselectivity. Monitor reaction progress via LC-MS to identify intermediates and adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .

Q. How can computational methods predict the biological activity of this compound analogs?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) using PubChem-derived 3D structures. Validate with MD simulations (GROMACS) to assess binding stability. QSAR models trained on logP, polar surface area, and H-bond acceptor/donor counts can prioritize analogs for in vitro testing .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). Use isogenic cell lines to isolate target-specific effects. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (SI = cytotoxic IC₅₀ / antimicrobial EC₅₀) clarify mechanism specificity. Conflicting data may arise from impurity profiles or assay interference (e.g., solvent DMSO >1% v/v) .

Q. How do solvent polarity and temperature influence the stability of this compound in solution?

  • Methodology : Conduct accelerated stability studies in varied solvents (e.g., DMSO, ethanol) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm. Arrhenius plots estimate activation energy (Ea) for hydrolysis. Polar aprotic solvents (e.g., DMSO) generally enhance stability by reducing nucleophilic attack on the ester moiety .

Data Presentation and Analysis Guidelines

  • Tables/Figures : Include reaction optimization tables (e.g., solvent vs. yield) and crystallographic data (unit cell parameters, R-factors). Cite non-original figures (e.g., XRD patterns) with source identifiers .
  • Statistical Rigor : Apply Student’s t-test or ANOVA for biological triplicates. Report p-values and confidence intervals (95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.